molecular formula C13H19NO3 B8547184 Ethyl 3(2'-methoxyphenylamino)butyrate

Ethyl 3(2'-methoxyphenylamino)butyrate

Cat. No.: B8547184
M. Wt: 237.29 g/mol
InChI Key: DMUIEQKFGWNBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3(2'-methoxyphenylamino)butyrate is a synthetic ester derivative featuring a methoxyphenylamino substituent attached to a butyrate backbone. The methoxyphenylamino group may confer unique solubility and reactivity compared to simpler esters like ethyl butyrate, influencing its industrial or research utility.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 3-(2-methoxyanilino)butanoate

InChI

InChI=1S/C13H19NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-8,10,14H,4,9H2,1-3H3

InChI Key

DMUIEQKFGWNBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Butyrate (Ethyl Butanoate)

  • Molecular Formula : C₆H₁₂O₂ (C₃H₇COOCH₂CH₃) .
  • CAS No.: 105-54-4 .
  • Physical Properties: Boiling Point: 120–121°C .
  • Applications: Dominant use in flavoring (pineapple, orange, and peach notes) and fragrances due to its fruity odor . Cost-effective industrial production for processed foods and perfumes .

Phenyl Ethyl Butyrate

  • Molecular Formula : C₁₂H₁₆O₂ (Structure: Phenyl group attached to ethyl butyrate) .

Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates

  • Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions (e.g., PTSA catalyst) .
  • Structural Relevance: Shares the aryl amino-substituted ester motif with Ethyl 3(2'-methoxyphenylamino)butyrate.

Ethyl 2-Phenylacetoacetate

  • Molecular Formula : C₁₂H₁₄O₃ .
  • CAS No.: 5413-05-8 .
  • Applications: Intermediate in organic synthesis (e.g., pharmaceuticals, dyes) . The α-acetyl group may enhance keto-enol tautomerism, differing from the methoxyphenylamino group’s electronic effects in the target compound.

Key Comparative Data

Compound Molecular Formula CAS No. Boiling Point (°C) Key Applications
Ethyl Butyrate C₆H₁₂O₂ 105-54-4 120–121 Flavoring, fragrances
Phenyl Ethyl Butyrate C₁₂H₁₆O₂ Not listed Not available Limited data; likely niche fragrances
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 5413-05-8 Not available Pharmaceutical intermediates
Methyl 2-Benzoylamino-3-arylaminobut-2-enoate C₁₄H₁₆N₂O₃ Not listed Not available Heterocyclic synthesis

Research Findings and Hypotheses

  • Synthetic Pathways: this compound may be synthesized via methods analogous to and , using aryl amines and ester precursors under acidic or thermal conditions.
  • Market Potential: Similar to ethyl butyrate, the target compound could find applications in flavors or fragrances, but its aromatic amino group may shift usage toward pharmaceuticals or specialty chemicals .

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